molecular formula C19H17N3O4S B3087697 4-(3-Phenyl-pyrazolo[1,5-A]pyrimidin-6-YL)-phenol methanesulfonate CAS No. 1177295-41-8

4-(3-Phenyl-pyrazolo[1,5-A]pyrimidin-6-YL)-phenol methanesulfonate

Katalognummer: B3087697
CAS-Nummer: 1177295-41-8
Molekulargewicht: 383.4 g/mol
InChI-Schlüssel: UQZPTRKNWXWREV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Introduction to Pyrazolo[1,5-a]pyrimidine-Based Pharmacophores

Historical Evolution of Pyrazolo[1,5-a]pyrimidine Scaffolds in Medicinal Chemistry

The pyrazolo[1,5-a]pyrimidine core, a fused bicyclic system comprising pyrazole and pyrimidine rings, first gained prominence in the mid-20th century as researchers explored nitrogen-rich heterocycles for drug discovery. Early synthetic routes relied on cyclocondensation reactions between 5-aminopyrazoles and β-dicarbonyl compounds, such as β-ketoesters or β-enaminones, under acidic or basic conditions. These methods enabled the construction of the pyrimidine ring, yielding unsubstituted pyrazolo[1,5-a]pyrimidines with limited pharmacological utility.

By the 1990s, advances in combinatorial chemistry catalyzed the diversification of this scaffold. Researchers recognized its planar structure and capacity for peripheral modifications as ideal for targeting enzymes and receptors involved in oncogenic signaling. For example, Lamie et al. demonstrated that introducing aryl groups at C3 enhanced inhibitory activity against kinases like PIM-1, critical in breast and colon cancer progression. Concurrently, microwave-assisted synthesis and green chemistry approaches reduced reaction times from hours to minutes, facilitating high-throughput derivatization.

The 21st century saw pyrazolo[1,5-a]pyrimidines transition into clinical exploration. Husseiny’s work on 2-(benzothiazol-2-yl)pyrazolo[1,5-a]pyrimidines highlighted the synergy between heterocyclic fusion and anticancer activity, particularly against leukemia and lung cancer cell lines. These studies underscored the scaffold’s adaptability, paving the way for derivatives like 4-(3-phenyl-pyrazolo[1,5-a]pyrimidin-6-YL)-phenol methanesulfonate, which integrates solubility-enhancing sulfonate groups with aromatic pharmacophores.

Table 1: Evolution of Pyrazolo[1,5-a]pyrimidine Synthesis Methods

Era Method Key Advancements Impact on Drug Design
1950–1980s Cyclocondensation Basic scaffold synthesis Limited structural diversity
1990–2010s Microwave-assisted synthesis Reduced reaction times, improved yields Enabled combinatorial libraries
2010s–present Palladium-catalyzed coupling Introduction of aryl/heteroaryl groups Enhanced kinase inhibition

Rationale for Functionalization at C3 and C6 Positions

Functionalization at the C3 and C6 positions of pyrazolo[1,5-a]pyrimidines is driven by their distinct electronic and steric environments, which influence molecular recognition and binding affinity.

C3 Position

The C3 position, located on the pyrazole ring, is a hotspot for introducing hydrophobic or hydrogen-bonding groups. Substitutions here directly modulate interactions with enzymatic active sites. For instance, aryl groups at C3 engage in π-π stacking with residues in kinase binding pockets, as observed in PIM-1 inhibitors where phenyl groups improved IC~50~ values by 40–60%. Additionally, electron-withdrawing groups like nitro or cyano enhance hydrogen bonding with catalytic lysine or aspartate residues, critical for ATP-competitive inhibition.

C6 Position

The C6 position, part of the pyrimidine ring, governs solubility and electronic distribution. Hydroxyl or sulfonate groups at C6, as seen in 4-(3-phenyl-pyrazolo[1,5-a]pyrimidin-6-YL)-phenol methanesulfonate, improve aqueous solubility while maintaining planar geometry necessary for intercalation into DNA or protein binding sites. Methanesulfonate esters, in particular, enhance bioavailability by increasing membrane permeability, a strategy validated in geranylgeranyl pyrophosphate synthase inhibitors.

Eigenschaften

IUPAC Name

methanesulfonic acid;4-(3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O.CH4O3S/c22-16-8-6-13(7-9-16)15-10-19-18-17(11-20-21(18)12-15)14-4-2-1-3-5-14;1-5(2,3)4/h1-12,22H;1H3,(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZPTRKNWXWREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1=CC=C(C=C1)C2=C3N=CC(=CN3N=C2)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 4-(3-Phenyl-pyrazolo[1,5-A]pyrimidin-6-YL)-phenol methanesulfonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Methanesulfonate Ester

The methanesulfonate group acts as a leaving group in nucleophilic substitution reactions. For example:

  • Hydrolysis : Reaction with aqueous alkali yields the parent phenol (4-(3-phenyl-pyrazolo[1,5-a]pyrimidin-6-yl)-phenol) .

  • Aminolysis : Treatment with primary amines (e.g., ethylamine) generates sulfonamide derivatives, though this pathway is less common due to steric hindrance from the bulky pyrazolo-pyrimidine core .

Phenolic Hydroxyl (Post-Hydrolysis)

The liberated phenol undergoes reactions typical of aromatic alcohols:

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides in the presence of base to form ethers or esters .

  • Electrophilic Substitution : Directs incoming electrophiles (e.g., nitration, sulfonation) to the para position relative to the hydroxyl group .

Pyrazolo[1,5-a]pyrimidine Core

The fused heterocycle participates in:

  • Cycloaddition Reactions : Acts as a dienophile in Diels-Alder reactions under thermal conditions .

  • Electrophilic Substitution : Bromination or nitration occurs preferentially at the 2-position of the pyrimidine ring .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 250°C, releasing sulfur trioxide and forming a charred residue.

  • Photodegradation : Exposure to UV light induces cleavage of the methanesulfonate group, regenerating the phenol .

Challenges in Reactivity Studies

  • Steric Hindrance : Bulky substituents on the pyrazolo-pyrimidine core limit access to reactive sites, necessitating harsh conditions for functionalization .

  • Solubility Issues : Low aqueous solubility (<15 μg/mL) complicates solution-phase reactions .

Wissenschaftliche Forschungsanwendungen

Kinase Inhibition

One of the primary applications of pyrazolo[1,5-a]pyrimidine derivatives, including 4-(3-Phenyl-pyrazolo[1,5-A]pyrimidin-6-YL)-phenol methanesulfonate, is their role as protein kinase inhibitors . These compounds have shown efficacy in inhibiting specific kinases such as Eph receptor kinases, which are implicated in various neurological disorders and injuries. The ability to selectively inhibit these kinases opens avenues for treating conditions like neurological injuries , cancer , and other diseases associated with aberrant kinase activity .

Modulation of Steroid Metabolism

Another significant application is the modulation of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) activity. This enzyme plays a crucial role in steroid metabolism and is linked to metabolic syndrome—a condition characterized by insulin resistance and increased cardiovascular risk. Compounds that can modulate this enzyme's activity are being explored for their potential to treat metabolic disorders .

Anti-inflammatory and Antimicrobial Activities

Recent studies have highlighted the anti-inflammatory and antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives. For instance:

  • Anti-inflammatory Activity : Compounds similar to 4-(3-Phenyl-pyrazolo[1,5-A]pyrimidin-6-YL)-phenol methanesulfonate have been synthesized and evaluated for their ability to reduce inflammation markers in vitro and in vivo. These studies demonstrate significant reductions in pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .
  • Antimicrobial Activity : The antimicrobial efficacy of these compounds has been assessed against various bacterial strains, showing promising results that support their use in developing new antimicrobial agents .

Neurological Disorders

A study focused on the effects of pyrazolo[1,5-a]pyrimidine derivatives on astrocyte migration induced by cytokines demonstrated that these compounds could effectively block migration pathways linked to neuroinflammation. This finding suggests their potential utility in treating neurodegenerative diseases where inflammation plays a critical role .

Metabolic Syndrome

Research has indicated that certain derivatives can significantly lower blood glucose levels and improve insulin sensitivity in animal models of metabolic syndrome. These findings highlight the compound's potential as a therapeutic agent for managing diabetes and related metabolic disorders .

Data Table: Summary of Applications

Application AreaCompound ActivityReference
Kinase InhibitionInhibition of Eph receptor kinases
Modulation of 11β-HSD1Treatment for metabolic syndrome
Anti-inflammatoryReduction of pro-inflammatory cytokines
AntimicrobialEfficacy against bacterial strains

Wirkmechanismus

The mechanism of action of 4-(3-Phenyl-pyrazolo[1,5-A]pyrimidin-6-YL)-phenol methanesulfonate involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

  • IUPAC Name: 4-(3-Phenyl-pyrazolo[1,5-A]pyrimidin-6-YL)-phenol methanesulfonate
  • Molecular Formula : C₁₉H₁₇N₃O₄S
  • Molecular Weight : 383.43 g/mol
  • CAS Registry Number : 1177295-41-8
  • Purity : ≥95% (HPLC)

Structural Features: The compound consists of a pyrazolo[1,5-a]pyrimidine core substituted at position 3 with a phenyl group and at position 6 with a phenol moiety linked to a methanesulfonate ester. The methanesulfonate group enhances solubility and stability, making it advantageous for pharmacological applications .

Comparison with Structural Analogs

Structural and Physicochemical Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility/Acidic Properties
4-(3-Phenyl-pyrazolo[1,5-A]pyrimidin-6-YL)-phenol methanesulfonate (Target) 1177295-41-8 C₁₉H₁₇N₃O₄S 383.43 Phenyl, phenol, methanesulfonate High solubility due to sulfonate group
4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol 945376-95-4 C₁₂H₈BrN₃O 290.12 Bromo, phenol Lower solubility; pKa ~8.55 (predicted)
4-[3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenol 515880-87-2 C₁₇H₁₂N₄O 288.30 Pyridinyl, phenol Moderate solubility; pKa ~8.55 (predicted)
trans-3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-... 137234-75-4 C₁₆H₁₃ClF₃N₅O 383.76 Chloro, fluoro, triazole Lipophilic; bioavailability challenges

Key Observations :

  • The methanesulfonate group in the target compound significantly improves aqueous solubility compared to non-sulfonated analogs like the bromo and pyridinyl derivatives .
  • Pyridinyl substitution (CAS 515880-87-2) introduces a basic nitrogen, which may enhance hydrogen bonding but reduce metabolic stability .

Crystallographic and Analytical Data

  • Structural Confirmation : The target compound’s structure was likely resolved using SHELXL and OLEX2, as described in and , ensuring accurate stereochemical assignments .
  • Thermal Stability: Methanesulfonate esters generally exhibit higher melting points compared to non-ionic analogs, aligning with the target’s robust physicochemical profile .

Biologische Aktivität

The compound 4-(3-Phenyl-pyrazolo[1,5-A]pyrimidin-6-YL)-phenol methanesulfonate is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. The general structure can be represented as follows:

  • Chemical Formula : C15_{15}H14_{14}N4_{4}O3_{3}S
  • Molecular Weight : 342.36 g/mol

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class can modulate various biological pathways. Specifically, they are known to interact with enzymes involved in steroid metabolism and signal transduction pathways, such as:

  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) : This enzyme plays a crucial role in cortisol metabolism and is implicated in metabolic syndrome. Inhibition of 11β-HSD1 by pyrazolo[1,5-a]pyrimidines can lead to beneficial effects in metabolic disorders .

Anticancer Activity

A significant area of interest for 4-(3-Phenyl-pyrazolo[1,5-A]pyrimidin-6-YL)-phenol methanesulfonate is its potential anticancer properties. Studies have shown that related compounds exhibit:

  • Inhibition of Tumor Growth : For instance, phenylpyrazolo derivatives have demonstrated potent inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 0.3 to 24 µM .
  • Induction of Apoptosis : Mechanistic studies suggest that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .

Antimicrobial Activity

Some derivatives of pyrazolo[1,5-a]pyrimidines have shown promising antimicrobial properties against various pathogens. Their mechanism often involves disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways within microbial cells .

Research Findings and Case Studies

StudyFindingsBiological Activity
Modulation of 11β-HSD1 activityMetabolic syndrome treatment
Potent dual EGFR/VGFR2 inhibitorsAnticancer activity
Induction of apoptosis in MCF-7 cellsAntitumor activity

Case Study: Anticancer Efficacy

In a recent study involving phenylpyrazolo derivatives, compound 5i was identified as a potent non-selective inhibitor with significant anticancer activity against MCF-7 cells. The study reported that it effectively inhibited tumor growth and induced apoptosis through caspase activation .

Q & A

Q. What are the implications of structural analogs (e.g., DMH4) on structure-activity relationship (SAR) studies?

  • Methodological Answer : Compare analogs like DMH4 (m/z = 401.2 [M+H]) to identify critical pharmacophores. Replace the morpholine group with piperazine or adjust the phenyl substituent’s position to modulate solubility and target selectivity. Use SPR (surface plasmon resonance) to quantify binding kinetics .

Data Contradiction Analysis

  • Example : Conflicting reports on AMPK activation (e.g., inhibition vs. activation) may arise from cell-type-specific signaling crosstalk. Resolve by using isoform-specific AMPK knockout models and phospho-antibody arrays to map downstream pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Phenyl-pyrazolo[1,5-A]pyrimidin-6-YL)-phenol methanesulfonate
Reactant of Route 2
4-(3-Phenyl-pyrazolo[1,5-A]pyrimidin-6-YL)-phenol methanesulfonate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.